molecular formula C17H19N3O5S B2396987 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034247-15-7

3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No. B2396987
CAS RN: 2034247-15-7
M. Wt: 377.42
InChI Key: DDNNIHOAKYHVSC-UHFFFAOYSA-N
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Description

The compound “3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of similar compounds is established by interpretation of 1H NMR, 13C NMR, and Mass spectral data recorded after purification . The exact molecular structure of this compound would require further analysis.

Scientific Research Applications

Synthesis of Novel Compounds

  • Research has focused on synthesizing a range of heterocyclic compounds, including pyridazines, that exhibit a variety of biological activities. For instance, the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has been explored, demonstrating the importance of the sulfonyl group in influencing the reactivity and biological properties of these compounds (Ukrainets et al., 2019).

Antitumor and Antibacterial Agents

  • Novel carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and their derivatives have been synthesized, showing significant antitumor and antibacterial activities. This highlights the potential of sulfonamide derivatives in developing new therapeutics (Hafez et al., 2017).

Molecular Interactions and Stability

  • The study of pharmaceutical solvates, such as those formed by sulfamethazine, provides insights into how solvent molecules can affect the physicochemical properties of active pharmaceutical ingredients, potentially influencing drug development strategies (Patel & Purohit, 2017).

Herbicidal Activities

  • Research into the synthesis of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives has revealed their promising herbicidal activities, illustrating the agricultural applications of such compounds (Xu et al., 2012).

Antioxidant Activity

  • The development of fused heterocyclic compounds from tetrahydropyrimidine derivatives has been explored for their antioxidant activities, further emphasizing the potential health and therapeutic benefits of sulfonyl and pyridazine-related compounds (Salem et al., 2015).

properties

IUPAC Name

3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-26(22,14-4-5-15-16(11-14)24-10-2-9-23-15)20-8-6-13(12-20)25-17-3-1-7-18-19-17/h1,3-5,7,11,13H,2,6,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNNIHOAKYHVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NN=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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